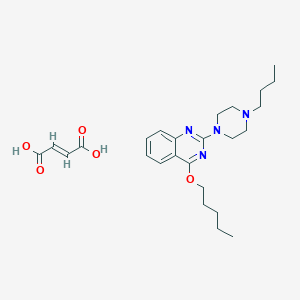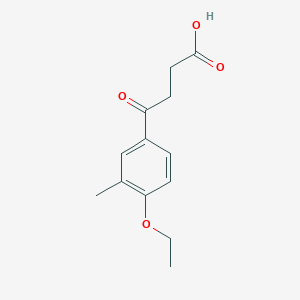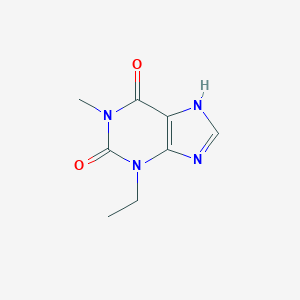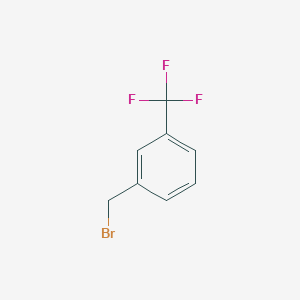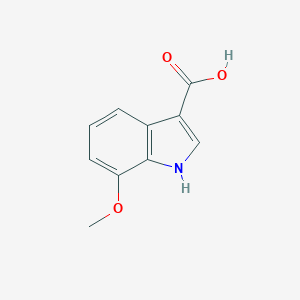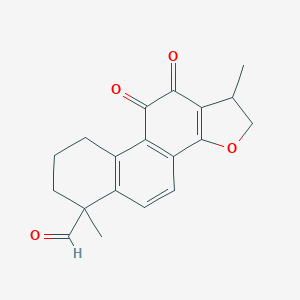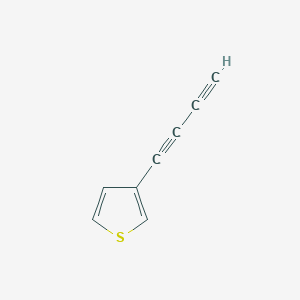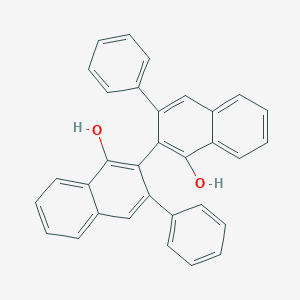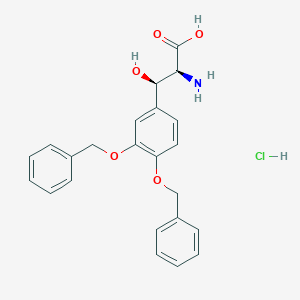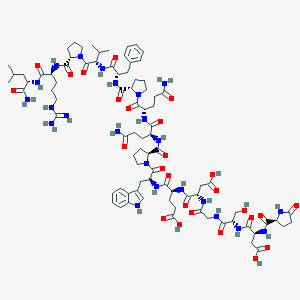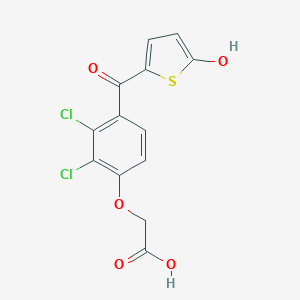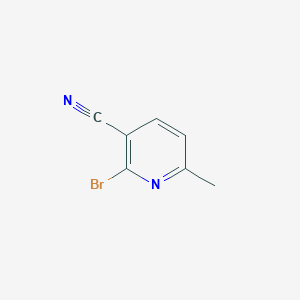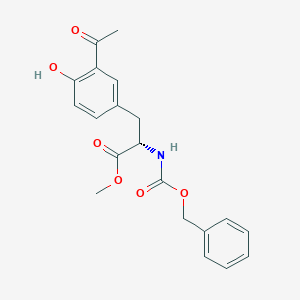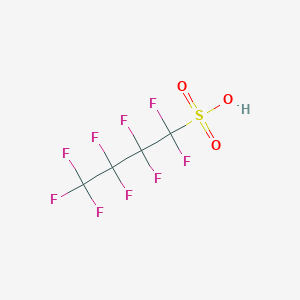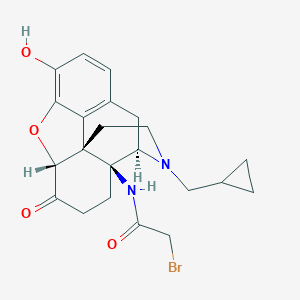
N-Cpm-H2BAMO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cpm-H2BAMO is a synthetic compound derived from the morphinan class of alkaloids. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and pharmacology. The presence of a bromoacetamido group and a cyclopropylmethyl group in its structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cpm-H2BAMO typically involves multiple steps, starting from normorphinone derivatives. One common method involves the reaction of normorphinones with hydrogen peroxide in the presence of an acid and an aqueous solvent system at temperatures ranging from 15°C to 70°C . This process results in the formation of 14-hydroxynormorphinones, which can then be further modified to introduce the bromoacetamido and cyclopropylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as flow electrolysis, which significantly improves reaction throughput and increases space-time yield compared to batch processes . This method is advantageous for large-scale synthesis due to its efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
N-Cpm-H2BAMO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: The bromoacetamido group is particularly reactive in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrobromic acid for hydrolysis, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromoacetamido group can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis.
Aplicaciones Científicas De Investigación
N-Cpm-H2BAMO has several scientific research applications:
Biology: Its unique structure allows it to interact with biological targets, making it useful in studies of receptor binding and signal transduction pathways.
Medicine: The compound’s potential as an opioid antagonist makes it valuable in the development of treatments for opioid addiction and overdose.
Industry: Its reactivity and versatility make it a valuable reagent in industrial chemical processes, particularly in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Cpm-H2BAMO involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, blocking the effects of opioid agonists and preventing the activation of downstream signaling pathways . This antagonistic activity is crucial for its use in treating opioid addiction and overdose.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other normorphinone derivatives such as:
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Naltrexone: Used in the treatment of opioid and alcohol dependence.
Oxymorphone: An opioid analgesic with a similar core structure but different functional groups.
Uniqueness
N-Cpm-H2BAMO is unique due to the presence of the bromoacetamido and cyclopropylmethyl groups, which confer distinct chemical and biological properties. These modifications enhance its reactivity and specificity, making it a valuable tool in both research and therapeutic applications.
Propiedades
Número CAS |
151061-15-3 |
|---|---|
Fórmula molecular |
C22H25BrN2O4 |
Peso molecular |
461.3 g/mol |
Nombre IUPAC |
N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-bromoacetamide |
InChI |
InChI=1S/C22H25BrN2O4/c23-10-17(28)24-22-6-5-15(27)20-21(22)7-8-25(11-12-1-2-12)16(22)9-13-3-4-14(26)19(29-20)18(13)21/h3-4,12,16,20,26H,1-2,5-11H2,(H,24,28)/t16-,20+,21+,22-/m1/s1 |
Clave InChI |
DXCGQSMGPIFTCQ-YPVJZLTNSA-N |
SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |
SMILES isomérico |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |
SMILES canónico |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |
Key on ui other cas no. |
151061-15-3 |
Sinónimos |
14-(bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone N-CPM-H2BAMO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


